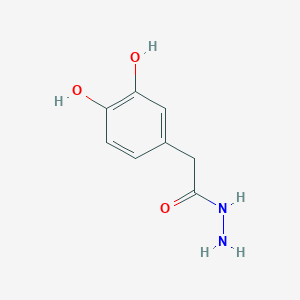

2-(3,4-Dihydroxyphenyl)acetohydrazide

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetohydrazide |

InChI |

InChI=1S/C8H10N2O3/c9-10-8(13)4-5-1-2-6(11)7(12)3-5/h1-3,11-12H,4,9H2,(H,10,13) |

InChI Key |

NYIGWWUSUFSONU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)NN)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 2 3,4 Dihydroxyphenyl Acetohydrazide

Established Synthetic Pathways for 2-(3,4-Dihydroxyphenyl)acetohydrazide

The primary route for synthesizing this compound is a well-established two-step process that begins with 3,4-dihydroxyphenylacetic acid. This method is efficient and allows for the reliable production of the target hydrazide.

The initial step in the synthesis involves the esterification of 3,4-dihydroxyphenylacetic acid. This reaction converts the carboxylic acid group into an ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction. The esterification is generally carried out by refluxing the acid in an alcohol solvent, such as methanol or ethanol, in the presence of a catalytic amount of strong acid, like sulfuric acid (H₂SO₄). This process is a standard Fischer esterification. The protection of the hydroxyl groups on the phenyl ring is sometimes considered to prevent side reactions, though the reaction can proceed without it under controlled conditions.

Following the successful esterification, the resulting ester of 3,4-dihydroxyphenylacetic acid undergoes hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O). The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OR) and the formation of the corresponding acyl hydrazide, this compound. This step is typically performed in an alcoholic solvent, and the reaction mixture is often heated to ensure completion. The final product is usually obtained as a solid that can be purified by recrystallization.

Strategies for Diversification through Chemical Derivatization

The real synthetic value of this compound lies in its potential as a building block for creating a diverse library of derivative compounds. The terminal amino group of the hydrazide is a key site for chemical modification.

A prominent strategy for derivatization is the synthesis of hydrazones, also known as Schiff bases. These compounds are formed through the condensation reaction between the hydrazide and various carbonyl compounds.

The most common method for creating hydrazone derivatives involves the direct condensation of this compound with a wide array of aromatic and heteroaromatic aldehydes and ketones. researchgate.net The reaction is typically catalyzed by a few drops of acid and involves refluxing the reactants in a suitable solvent like ethanol. The nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. This straightforward approach allows for the incorporation of various substituted phenyl rings, furan, thiophene, and pyridine moieties, among others, into the final structure. nih.govnih.gov

Table 1: Examples of Aldehydes and Ketones Used in Hydrazone Synthesis

| Carbonyl Compound | Resulting Moiety |

|---|---|

| 3,4-Dihydroxybenzaldehyde | N'-(3,4-Dihydroxybenzylidene) |

| 3-Acetylpyridine | N'-(1-(pyridin-3-yl)ethylidene) |

| Salicylaldehyde | N'-(2-hydroxybenzylidene) |

| Vanillin | N'-(4-hydroxy-3-methoxybenzylidene) |

This table provides examples of carbonyl compounds that can be reacted with this compound to form diverse hydrazone derivatives.

Beyond simple aromatic and heteroaromatic aldehydes, medicinal chemists have focused on designing and incorporating more complex and unique moieties to explore structure-activity relationships. This involves using carbonyl compounds that contain specific functional groups or structural features intended to interact with biological targets. For instance, moieties containing sterically hindered phenols, such as butylated hydroxytoluene (BHT), have been incorporated to combine the core structure with known antioxidant fragments. sci-hub.stresearchgate.net Similarly, other heterocyclic systems like triazoles and coumarins can be introduced through appropriately functionalized aldehydes, leading to hybrid molecules with potentially enhanced biological profiles. zsmu.edu.uanih.gov The design of these unique moieties is a key strategy for developing novel compounds based on the this compound scaffold. researchgate.netnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroxyphenylacetic acid |

| Hydrazine hydrate |

| 3,4-Dihydroxybenzaldehyde |

| 3-Acetylpyridine |

| Salicylaldehyde |

| Vanillin |

| 2,4-Dichlorobenzaldehyde |

| Butylated hydroxytoluene (BHT) |

| Triazole |

| Coumarin |

| Sulfuric acid |

| Methanol |

Cyclization Reactions to Form Heterocyclic Frameworks

This compound serves as a key precursor for the synthesis of a variety of heterocyclic compounds. Its hydrazide functional group is highly reactive and participates in numerous cyclization reactions, yielding stable five-membered aromatic rings. These heterocyclic frameworks are of significant interest due to their prevalence in pharmacologically active molecules. The catechol moiety (3,4-dihydroxyphenyl group) is often preserved during these transformations, providing a site for further modification or interaction with biological targets.

Formation of 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, and 1,2,4-Triazoles

The conversion of this compound into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles represents a cornerstone of its chemical utility. These reactions typically proceed through the formation of an intermediate, followed by an intramolecular cyclization and dehydration or desulfurization step.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acid hydrazides is a well-established synthetic route. mdpi.comnih.gov One common method involves the reaction of this compound with various carboxylic acids or their derivatives (such as acid chlorides or orthoesters) to form an N,N'-diacylhydrazine intermediate. mdpi.com This intermediate is then subjected to cyclodehydration using a range of dehydrating agents. mdpi.com Commonly employed reagents for this step include phosphorus oxychloride, polyphosphoric acid, sulfuric acid, and thionyl chloride. nih.govmdpi.com An alternative pathway is the oxidative cyclization of N-acylhydrazones, which are formed by condensing the hydrazide with an appropriate aldehyde. mdpi.com

1,3,4-Thiadiazoles: The formation of the 1,3,4-thiadiazole ring from this compound can be achieved through several synthetic strategies. A primary method involves the reaction of the hydrazide with carbon disulfide in a basic medium, which, after acidification, yields a mercapto-thiadiazole derivative. Another prominent route is the reaction with isothiocyanates to form a thiosemicarbazide intermediate. This intermediate can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to afford the corresponding 2-amino-1,3,4-thiadiazole derivative. sbq.org.brmdpi.com The cyclization of thiosemicarbazides can also be promoted by dehydrating agents like acetic anhydride. nih.gov

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound often begins similarly to the thiadiazole synthesis, by forming a thiosemicarbazide intermediate through reaction with an isothiocyanate. researchgate.net However, for triazole formation, this intermediate is typically cyclized under basic conditions, such as refluxing with aqueous sodium hydroxide. scispace.com This process results in the formation of a 3-substituted-4-aryl-5-mercapto-1,2,4-triazole. The triazole ring can also be constructed from amidrazones and hydrazides through various cyclization reactions. nih.gov

Development of Organic-Inorganic Hybrid Structures

The catechol group of this compound is an excellent chelating ligand for a wide range of metal ions. This property allows for the development of organic-inorganic hybrid structures, such as metal complexes and coordination polymers. The hydrazide moiety can also participate in coordination, making the molecule a versatile ligand.

The synthesis of these hybrid structures typically involves the reaction of this compound or its Schiff base derivatives with metal salts in a suitable solvent. The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and reaction conditions. ekb.eg Characterization of these materials reveals that the ligand can act in a neutral bidentate or a deprotonated tridentate fashion, coordinating through the phenolic oxygen atoms and the azomethine nitrogen atom of the hydrazone derivative. ekb.eg These hybrid structures are investigated for their unique magnetic, electronic, and catalytic properties.

Advanced Analytical Characterization in Synthetic Research

The structural verification of this compound and its derivatives is paramount. A combination of spectroscopic and crystallographic techniques is employed to confirm the identity and purity of synthesized compounds and to elucidate their precise molecular structures.

Spectroscopic Confirmation (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is used to identify the different types of protons in the molecule. For this compound, characteristic signals would include peaks in the aromatic region (around 6.5-7.0 ppm) for the protons on the dihydroxyphenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the carbonyl group (around 3.4 ppm), and signals for the hydrazide (-NHNH₂) protons, which are often broad and can exchange with D₂O. Upon cyclization to form heterocycles like oxadiazoles or triazoles, the signals for the hydrazide protons disappear, and new characteristic peaks for the heterocyclic ring protons may appear.

¹³C NMR spectroscopy provides information on the carbon framework. Key signals for the parent hydrazide include those for the carbonyl carbon (around 170 ppm) and the aromatic carbons, including those bonded to the hydroxyl groups (around 145 ppm). rsc.org The formation of heterocyclic rings leads to significant shifts in the carbon signals, confirming the new ring structure. icm.edu.pl

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying functional groups. The spectrum of this compound would show characteristic absorption bands for O-H stretching of the phenolic groups (broad, around 3200-3400 cm⁻¹), N-H stretching of the hydrazide (around 3200-3300 cm⁻¹), and a strong C=O stretching (Amide I band) at approximately 1650 cm⁻¹. nih.gov Upon successful cyclization into a 1,3,4-oxadiazole, for instance, the C=O and N-H stretching bands would disappear, and new bands corresponding to C=N (around 1600 cm⁻¹) and C-O-C stretching would emerge. thermofisher.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern often involves the cleavage of the bond between the methylene group and the carbonyl group, as well as the loss of small molecules like water and ammonia. icm.edu.plchemrxiv.org For the heterocyclic derivatives, the molecular ion peak confirms the successful cyclization, and the fragmentation pattern provides further structural evidence. nih.gov

Interactive Table: Characteristic Spectroscopic Data

| Technique | Functional Group | Approximate Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | Phenolic O-H | 3200-3400 (broad) |

| Hydrazide N-H | 3200-3300 | |

| Carbonyl C=O | ~1650 | |

| ¹H NMR | Aromatic C-H | 6.5-7.0 |

| Methylene -CH₂- | ~3.4 | |

| Hydrazide -NHNH₂ | Variable, broad | |

| ¹³C NMR | Carbonyl C=O | ~170 |

| Ar-OH Carbons | ~145 |

Structural Elucidation via X-ray Crystallography

For example, the crystal structure of N′-(3,4-Dihydroxybenzylidene)acetohydrazide reveals an almost planar molecule where the acetohydrazide group and the benzene ring are slightly twisted relative to each other. nih.gov The crystal packing is stabilized by an extensive network of intermolecular hydrogen bonds involving the phenolic hydroxyl groups and the hydrazide moiety. nih.gov Such analyses are crucial for understanding the supramolecular chemistry and intermolecular interactions that govern the properties of these compounds in the solid state. X-ray diffraction data for heterocyclic derivatives and metal complexes confirm the cyclic structure and the coordination geometry around the metal center, respectively, providing definitive structural validation. asianpubs.org

Interactive Table: Example Crystallographic Data for a Related Hydrazone

| Parameter | Value | Reference |

| Compound | N′-(3,4-Dihydroxybenzylidene)acetohydrazide | nih.gov |

| Formula | C₉H₁₀N₂O₃ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | asianpubs.org |

| Key Feature | Extensive 3D network via O-H···O and N-H···O hydrogen bonds | nih.gov |

Pharmacological and Biological Activity Profiling of 2 3,4 Dihydroxyphenyl Acetohydrazide and Its Derivatives

Exploration of Antioxidant Potential and Related Mechanisms

The antioxidant capabilities of 2-(3,4-Dihydroxyphenyl)acetohydrazide are largely attributed to its distinct chemical structure, which features a catechol (3,4-dihydroxyphenyl) group. This moiety is a well-established pharmacophore known for its potent free radical scavenging properties.

In Vitro Assessment of Radical Scavenging Capabilities (e.g., DPPH, ABTS Assays)

The antioxidant potential of phenolic compounds and their derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. mdpi.comnih.govmdpi.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals, resulting in a color change that can be measured spectrophotometrically. mdpi.comnih.gov

While specific data for this compound is not detailed in the provided sources, the performance of structurally related compounds underscores its high potential. For instance, compounds possessing a 3,4-dihydroxy (catechol) structure consistently demonstrate robust activity in these assays. nih.govresearchgate.net The phenol (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which contains two phenolic rings, was identified as a particularly potent antioxidant and radical scavenger in both DPPH and ABTS assays. researchgate.net Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been successfully screened for their antioxidant activity using the DPPH method. nih.gov The DPPH assay is considered a simple, rapid, and reproducible method for quantifying the antioxidant capacity of both pure compounds and complex biological systems. nih.govyoutube.com The ABTS assay is also widely used due to its applicability in both aqueous and lipid phases and across different pH levels. nih.govyoutube.com

Table 1: Radical Scavenging Activity of Structurally Related Hydrazone and Phenolic Compounds

| Compound/Derivative | Assay | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 2,4-dihydroxyacetophenone benzoylhydrazone | DPPH | Most potent scavenger in its series | nih.gov |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH | 1.37 times higher than ascorbic acid | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)-propanehydrazide | DPPH | 1.35 times higher than ascorbic acid | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Investigation of Cellular Antioxidant Effects

Beyond chemical assays, the efficacy of an antioxidant is further validated by its performance in cellular models, which provide a more biologically relevant context. These studies often involve exposing cells to oxidative stress (e.g., using hydrogen peroxide, H₂O₂) and measuring the protective effects of the compound . Research on acetophenone benzoylhydrazones, a class of related compounds, has shown that they can potently protect HepG2 liver cells from H₂O₂-induced oxidative damage at low concentrations, without exhibiting significant toxicity to the cells. nih.gov

Furthermore, phenolic compounds have been shown to reduce intracellular reactive oxygen species (ROS) levels. d-nb.info One of the key mechanisms for cellular protection against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.net The activation of the Nrf2/heme oxygenase-1 (HO-1) axis provides significant protection against oxidative stress and cellular damage. researchgate.net Phenanthrene derivatives, for example, have been observed to induce antioxidant enzymes through the Nrf2/ARE-signaling pathway, thereby exerting a strong antioxidant effect. d-nb.info Given the potent radical scavenging ability of the catechol moiety, it is highly probable that this compound and its derivatives would demonstrate significant protective effects in cellular systems by mitigating ROS levels and potentially modulating cellular antioxidant defense pathways like Nrf2.

Mechanistic Insights into Antioxidant Action (e.g., Hydrogen Atom Transfer, Single Electron Transfer Processes)

The antioxidant action of phenolic compounds like this compound is primarily governed by two major mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.com

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom from its phenolic hydroxyl group to a free radical, effectively neutralizing it. nih.gov The DPPH assay is known to be largely driven by the HAT mechanism. mdpi.com The resulting antioxidant radical is stabilized by resonance, particularly in catechol structures.

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. This is often followed by proton transfer (SET-PT). The ABTS assay is more susceptible to the SET mechanism. mdpi.com

For this compound, the catechol group is exceptionally well-suited for both pathways. It can readily donate a hydrogen atom from one of its two hydroxyl groups (HAT) or lose an electron (SET). The resulting phenoxy radical is highly stabilized by the delocalization of the unpaired electron across the aromatic ring and the second hydroxyl group. Detailed computational studies on similar trihydroxybenzohydrazide derivatives confirm that mechanisms like HAT and Sequential Proton Loss followed by Electron Transfer (SPLET) are key pathways for their antiradical activity. mdpi.com

Structure-Function Relationships Governing Antioxidant Properties

The relationship between the chemical structure of a compound and its antioxidant activity is critical for understanding its efficacy. For phenolic compounds, several structural features are known to be decisive:

The Catechol Moiety: The presence of ortho-dihydroxyl groups (the catechol structure at the C-3' and C-4' positions) is the most significant feature for high antioxidant activity. nih.gov This arrangement enhances the stability of the phenoxy radical formed after hydrogen donation through resonance and potential intramolecular hydrogen bonding. nih.gov Studies consistently show that compounds with a catechol moiety are more potent antioxidants than those with a single hydroxyl group or meta-positioned hydroxyl groups. researchgate.net

Number of Hydroxyl Groups: The antioxidant capacity generally increases with the number of phenolic hydroxyl groups. researchgate.net For instance, trihydroxylated phenolic acids have been shown to display higher antioxidant activity than dihydroxylated (catechol) ones. researchgate.net

The Hydrazide Group: The hydrazide moiety (-CONHNH₂) itself can contribute to antioxidant activity. The N-H bonds within this group can also participate in radical scavenging reactions, potentially acting synergistically with the phenolic hydroxyls. nih.gov

Evaluation of Anti-inflammatory Efficacy and Underlying Pathways

Inflammation is a complex biological response implicated in numerous diseases. mdpi.comnih.gov Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are primary targets for anti-inflammatory drugs. Hydrazide derivatives have been widely investigated as potential anti-inflammatory agents. nih.govhygeiajournal.comresearchgate.net

Modulation of Key Pro-inflammatory Enzymes (e.g., Cyclooxygenase-1, Cyclooxygenase-2, 5-Lipoxygenase)

Cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. nih.gov Many traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, but the inhibition of COX-1 is associated with gastrointestinal side effects. nih.govnih.gov Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. nih.govsemanticscholar.org

5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory pathway, responsible for the production of leukotrienes, which are potent mediators of inflammation. mdpi.com

The 3,4-dihydroxy (catechol) moiety present in this compound is a key structural feature found in compounds known to inhibit these enzymes. A series of 3,4-dihydroxychalcones, for example, exhibited potent inhibitory effects on 5-lipoxygenase, and some also inhibited cyclooxygenase. nih.gov This suggests that the catechol structure is a valuable pharmacophore for dual inhibition of these pathways. Various hydrazide derivatives have also shown promise as anti-inflammatory agents, with some exhibiting activity comparable to the standard drug diclofenac. hygeiajournal.comresearchgate.net

Table 2: Inhibitory Activity of Structurally Related Compounds on Pro-inflammatory Enzymes

| Compound/Derivative Class | Target Enzyme | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 3,4-Dihydroxychalcones | 5-Lipoxygenase | Potent inhibition across the series | nih.gov |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | Cyclooxygenase | Inhibition similar to flufenamic acid | nih.gov |

| 2',5'-dimethoxy-3,4-dihydroxychalcone | 5-Lipoxygenase | Inhibition greater than quercetin | nih.gov |

| 3,4-dihydro-2H-1,4-thiazines | 5-Lipoxygenase | Submicromolar IC50 values | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Given the established role of the catechol moiety in inhibiting 5-LOX and COX enzymes nih.gov and the recognized anti-inflammatory potential of the hydrazide scaffold, hygeiajournal.com this compound represents a promising lead structure for the development of novel anti-inflammatory agents.

Regulation of Inflammatory Signaling Cascades (e.g., NF-κB, TNF-α, Toll-Like Receptor 2)

The anti-inflammatory potential of this compound and its derivatives is significantly linked to their ability to modulate key inflammatory signaling pathways. Research into related structures, particularly those containing the hydrazone linkage or the 3,4-dihydroxyphenyl moiety, indicates a strong capacity to interfere with the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.

Derivatives of acetohydrazide have been shown to exert control over NF-κB mediated transcription. For instance, certain N-(substituted benzylidene)-3-cyclohexylpropionic acid hydrazide derivatives demonstrated inhibitory effects on NF-κB activity in human chondrosarcoma cells, with IC50 values as low as 6.4 μg/mL nih.gov. The mechanism often involves preventing the activation of the IκB kinase (IKK) complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which, in its unphosphorylated state, sequesters NF-κB in the cytoplasm. Inhibition of IKK prevents IκBα degradation, thereby blocking the translocation of NF-κB to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes nih.gov.

Tumor necrosis factor-alpha (TNF-α) is a primary cytokine that activates the NF-κB pathway nih.govmdpi.com. Compounds structurally related to this compound have been found to block TNF-α-mediated NF-κB activation nih.gov. For example, a study on a benzimidazole acetohydrazide derivative, 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)-N′-(4-nitrobenzylidiene) acetohydrazide (BMZ-AD), revealed a significant downregulation of TNF-α and Interleukin-6 (IL-6) mRNA expression in an animal model of arthritis nih.gov. This suggests that derivatives can interfere with the inflammatory cascade at a high level, reducing the expression of key signaling molecules that lead to widespread inflammation nih.gov. The presence of the 3,4-dihydroxyphenyl (catechol) group is crucial, as polyhydroxybenzene derivatives are known to suppress IKK activity, thereby inhibiting TNF-α-induced gene expression of inflammatory mediators like cyclooxygenase-2 (COX-2) nih.gov.

While direct evidence on Toll-Like Receptor 2 (TLR2) modulation by this specific compound is limited, TLRs are upstream activators of the NF-κB pathway. By inhibiting downstream targets like IKK and NF-κB, these compounds can effectively blunt the inflammatory response initiated by TLR activation.

Immunomodulatory Aspects of Compound Action

The immunomodulatory effects of this compound and its derivatives extend beyond the simple suppression of pro-inflammatory mediators. These compounds exhibit a capacity to modulate the immune response, which includes influencing cytokine production and lymphocyte activity.

The downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 by acetohydrazide derivatives is a key aspect of their immunomodulatory action nih.gov. In a study on a benzimidazole derivative (BMZ-AD), treatment in an arthritis model not only reduced TNF-α and IL-6 levels but also attenuated joint inflammation, bone erosion, and cartilage degradation, indicating a profound impact on the pathological immune processes nih.gov. This modulation of the cytokine environment can shift the balance from a pro-inflammatory to a more regulated state. Some acylhydrazone derivatives have been noted for their ability to inhibit cytokine production and lymphocyte proliferation, which are central processes in both innate and adaptive immunity mdpi.com.

Furthermore, the mechanism of action can involve interference with specific signaling pathways within immune cells. For example, some acylhydrazones have been found to exhibit immunosuppressive activity by inhibiting phosphodiesterase-4 (PDE-4), an enzyme that degrades cyclic AMP (cAMP). Increased cAMP levels can interfere with the NF-κB pathway by inhibiting the phosphorylation of IκB, thus suppressing the activation of immune cells mdpi.com. By selectively targeting pathways that are hyperactivated in autoimmune and inflammatory conditions, these compounds can restore a degree of immune homeostasis.

In Vitro and Ex Vivo Models for Anti-inflammatory Research

The evaluation of the anti-inflammatory properties of this compound and its derivatives relies on a variety of established in vitro and ex vivo models. These models are essential for screening new chemical entities and elucidating their mechanisms of action before advancing to in vivo studies.

A widely used in vivo model that has been applied to test numerous acid hydrazide derivatives is the carrageenan-induced paw edema assay in rats nih.govhygeiajournal.comresearchgate.net. This model assesses the ability of a compound to reduce acute inflammation. For instance, N-arylidene-2-(2-phenoxyphenyl) acetohydrazides have shown a significant reduction of rat paw edema, with some derivatives achieving up to 58% reduction in inflammation compared to control groups nih.govresearchgate.net.

In vitro models often involve cell-based assays to investigate specific molecular targets. A common approach is the use of macrophage cell lines, such as RAW 264.7, or human cell lines like HT-29 and SW1353 nih.gov. These cells can be stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α and IL-6 nih.gov. The efficacy of test compounds is then measured by their ability to inhibit the production of these inflammatory mediators. Furthermore, these cell systems are used to study effects on signaling pathways, for example, by measuring the inhibition of NF-κB activation using reporter gene assays nih.gov.

Ex vivo models can utilize tissues or whole blood from humans or animals. These models can provide a more integrated view of a compound's activity in a biological system. For instance, whole blood assays can be used to measure the inhibition of cytokine release from immune cells in a more physiologically relevant environment.

Assessment of Antimicrobial Spectrum and Modes of Action

Antibacterial Activity Studies

Derivatives of acetohydrazide, particularly those incorporating a hydrazone moiety (-CO-NH-N=CH-), have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. The structural flexibility of the hydrazide-hydrazone scaffold allows for the development of compounds active against a range of clinically relevant pathogens nih.gov.

Studies on various acetohydrazide and hydrazone derivatives have confirmed their activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Bacillus subtilis, Bacillus cereus, and Staphylococcus epidermidis nih.govmdpi.comresearchgate.net. Similarly, efficacy has been demonstrated against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa nih.govekb.eg.

The level of activity is highly dependent on the specific substitutions on the aromatic rings and the core structure. For example, acetohydrazide pyrazole derivatives bearing electron-withdrawing groups (e.g., -Cl, -Br, -NO2) on the phenyl ring have been found to exhibit enhanced antimicrobial potential researchgate.net. Some derivatives have shown potency comparable or even superior to standard antibiotics. In one study, a hydrazide-hydrazone derivative exhibited twofold higher activity against E. coli and S. aureus than ampicillin nih.gov. Another investigation of pyrazole acetohydrazides found that compounds with bromo, chloro, and nitro substitutions were particularly effective antimicrobial agents researchgate.net.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected acetohydrazide derivatives against various bacterial strains, illustrating their spectrum of activity.

The broad-spectrum antibacterial activity of hydrazide and hydrazone derivatives stems from their ability to target multiple, essential bacterial processes. The synthetic versatility of this class of compounds allows for the development of molecules that can act on various bacterial targets bohrium.com.

Nucleic Acid Synthesis: A primary mechanism of action for several hydrazone derivatives is the inhibition of DNA gyrase nih.govmdpi.com. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately cell death. For example, an indol-2-one hydrazone derivative that showed potent activity against S. aureus was found to be a strong inhibitor of the S. aureus DNA gyrase enzyme, with an IC50 value of 19.32 µM, which was more potent than the comparator antibiotic ciprofloxacin (IC50 = 26.43 µM) nih.govmdpi.com. This mode of action is shared by the fluoroquinolone class of antibiotics researchgate.net.

Cell Wall Synthesis: The integrity of the bacterial cell wall is critical for survival, making its biosynthetic pathway an attractive target. Some quinoline hydrazone derivatives have been reported to inhibit glucosamine-6-phosphate synthase researchgate.net. This enzyme catalyzes an early and essential step in the pathway for synthesizing peptidoglycan, the primary structural component of the bacterial cell wall. Inhibition of this enzyme disrupts cell wall formation, leading to cell lysis.

Metabolic Pathways: Hydrazide derivatives can also interfere with key metabolic pathways necessary for bacterial growth. Specifically, enzymes involved in fatty acid synthesis, such as enoyl-acyl carrier protein (ACP) reductase and 3-ketoacyl ACP reductase, have been identified as targets for some quinoline hydrazone derivatives bohrium.comresearchgate.net. Fatty acid synthesis is crucial for building bacterial cell membranes. Isonicotinic acid hydrazide (isoniazid), a well-known antitubercular drug, functions by inhibiting mycolic acid synthesis, a key component of the mycobacterial cell wall. This highlights the potential for hydrazide-containing compounds to act as antimetabolites.

Other Mechanisms: Some hydrazide-hydrazones have been observed to inhibit virulence factors in bacteria, such as biofilm formation, motility, and the production of pigments like pyocyanin in P. aeruginosa nih.gov. This suggests an ability to disrupt bacterial communication and community behavior (quorum sensing), which represents an alternative strategy to direct killing nih.govresearchgate.net.

Activity against Clinically Relevant Drug-Resistant Microorganisms (e.g., MRSA)

Derivatives of this compound have demonstrated notable efficacy against clinically significant drug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The core hydrazide structure serves as a valuable scaffold for the development of potent antibacterial agents. For instance, certain hydrazide-hydrazone derivatives have shown promising antibacterial activity against MRSA isolates. One such compound exhibited significant activity against a multidrug-resistant clinical isolate of MRSA, with a reported Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL.

Furthermore, modifications of the core structure, such as the incorporation of a 1,3,4-oxadiazole ring, have yielded compounds with significant anti-MRSA effects. Studies on a series of (5-aryl-1,3,4-oxadiazol-2-yl)(phenyl)methanone derivatives revealed that several compounds could effectively inhibit the growth of MRSA, with some showing MIC values as low as 62 µg/mL. The presence of lipophilic moieties, such as phenyl methyl or naphthalene groups, appeared to enhance the antimicrobial activity against MRSA.

Taxifolin, also known as dihydroquercetin, which shares the dihydroxyphenyl moiety, has been shown to enhance the in vitro efficacy of conventional antibiotics like levofloxacin and ceftazidime. wikipedia.org This suggests a potential for combination therapy in treating MRSA infections. wikipedia.org These findings underscore the potential of developing this compound derivatives as novel therapeutic agents to combat the growing challenge of antibiotic-resistant pathogens like MRSA.

Antifungal Activity Studies

Efficacy Against Pathogenic Fungal Species (e.g., Candida albicans, Aspergillus fumigatus, Fusarium solani)

The this compound scaffold and its derivatives have been the subject of various studies to evaluate their efficacy against a range of pathogenic fungi.

Candida albicans : This opportunistic yeast is a common cause of fungal infections. Several studies have highlighted the potential of hydrazide-containing compounds against C. albicans. For example, a series of 3,4-dihydroxyphenyl-thiazole-coumarin hybrids demonstrated antifungal effects against C. albicans comparable to the standard drug fluconazole, with MIC values of 15.62 μg/mL. mdpi.com

Aspergillus fumigatus : This species is a prevalent mold that can cause invasive aspergillosis in immunocompromised individuals. Research into related dihydroxyphenyl structures has shown promising results. For instance, 3,4-dihydroxyphenyl-thiazole-coumarin hybrids were also found to be active against Aspergillus brasiliensis, a species closely related to A. fumigatus, with MIC values as low as 15.62 μg/mL. mdpi.com

Fusarium solani : This soil-borne fungus is a significant plant pathogen and can cause infections in humans. While direct studies on this compound against F. solani are limited, research on related acylhydrazone derivatives has shown significant antifungal activity against other Fusarium species and related plant pathogens. Rosin-based acylhydrazone derivatives, for example, have been investigated for their effects against Fusarium oxysporum. umich.edu Additionally, certain salicyl glycoconjugates that incorporate hydrazide and hydrazone moieties have demonstrated significant in vivo antifungal activity against fungal pathogens like Fusarium oxysporum. researchgate.net

| Fungal Species | Compound Type | Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | 3,4-dihydroxyphenyl-thiazole-coumarin hybrid | 15.62 µg/mL | mdpi.com |

| Aspergillus brasiliensis | 3,4-dihydroxyphenyl-thiazole-coumarin hybrid | 15.62 µg/mL | mdpi.com |

| Fusarium oxysporum | Rosin-based acylhydrazone derivative | Active | umich.edu |

| Fusarium oxysporum | Salicyl glycoconjugate with hydrazide moiety | Significant in vivo activity | researchgate.net |

Proposed Mechanistic Basis for Antifungal Effects

The antifungal action of this compound derivatives is believed to be multifactorial, primarily targeting the integrity of the fungal cell membrane. A key proposed mechanism is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

One of the primary targets in the ergosterol pathway is the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51). mdpi.com By inhibiting this enzyme, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors. ebsco.com This alters the fluidity and permeability of the cell membrane, ultimately inhibiting fungal growth. The presence of an azole ring (such as thiazole) in some derivatives is thought to contribute significantly to the targeting of CYP51. mdpi.com

In addition to enzyme inhibition, some derivatives may directly interact with the fungal cell membrane, causing damage and increasing permeability. For example, studies on certain acylhydrazone derivatives against Rhizoctonia solani indicated that the compounds increased cell membrane permeability, leading to electrolyte leakage and eventual cell death. umich.edu This disruption of the cell membrane is a common mechanism for various antifungal agents and contributes to their broad-spectrum activity.

Investigations into Anticancer and Antiproliferative Activity

In Vitro Cytotoxicity Evaluation against Diverse Cancer Cell Lines

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound and its derivatives against a wide array of human cancer cell lines. These studies consistently demonstrate that modifications to the core structure can yield compounds with potent antiproliferative effects.

For example, a Schiff base derivative, (E)-2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)-N'-(3,4-dihydroxybenzylidene)acetohydrazide, was evaluated against the MCF-7 breast cancer cell line and showed notable cytotoxic activity. nih.gov Similarly, 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine derivatives, which share the dihydroxyphenyl moiety, were tested against the T47D breast cancer cell line, with some compounds exhibiting activity comparable to the standard chemotherapeutic agent cisplatin. researchgate.net

Other studies have explored derivatives incorporating different heterocyclic systems. For instance, 1-(2,4-dihydroxyphenyl)-3-(4-phenylpiperidin-1-yl)prop-2-en-1-one derivatives showed cytotoxicity against ovarian cancer (OVCAR3), Burkitt's Lymphoma (CA46), and breast cancer (T47d) cell lines. sums.ac.ir A review of 1,3,4-thiadiazole derivatives highlighted numerous examples with potent activity against cell lines such as MCF-7, PC3 (prostate cancer), and HepG2 (hepatocellular carcinoma), with some compounds exhibiting IC50 values in the low micromolar or even nanomolar range.

The table below summarizes the cytotoxic activity of various derivatives containing the dihydroxyphenyl or related hydrazide structures against several human cancer cell lines.

| Compound Class | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| Acetohydrazide Schiff Base | MCF-7 | Breast Adenocarcinoma | 2.01 µM | nih.gov |

| 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazine | T47D | Breast Cancer | Comparable to cisplatin | researchgate.net |

| 1-(2,4-dihydroxyphenyl)propenone derivative | T47d | Breast Cancer | 10.3 µM | sums.ac.ir |

| 1-(2,4-dihydroxyphenyl)propenone derivative | CA46 | Burkitt's Lymphoma | 15.8 µM | sums.ac.ir |

| 1,3,4-Thiadiazole Derivative | MCF-7 | Breast Cancer | 1.01-2.04 µM | nih.gov |

| Dihydropyridine-Triazole Derivative | Caco-2 | Colorectal Adenocarcinoma | 0.63-5.68 µM | mdpi.com |

| Quinazolinone-Thiazolidinone Derivative | K562 | Chronic Myelogenous Leukemia | Mild to moderate activity | doaj.org |

| Quinazolinone-Thiazolidinone Derivative | MCF-7 | Breast Cancer | Mild to moderate activity | doaj.org |

Elucidation of Cellular Mechanisms of Action

Investigations into the cellular mechanisms underlying the anticancer activity of this compound derivatives have revealed their ability to modulate key pathways involved in cell proliferation and survival, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction: A common mechanism of action for these compounds is the initiation of programmed cell death, or apoptosis. Studies have shown that treatment of cancer cells with these derivatives leads to characteristic morphological and biochemical changes associated with apoptosis. For example, dihydronaphthoquinone derivatives isolated from Fusarium solani were shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). nih.govresearchgate.net The increase in ROS can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This is often characterized by the up-regulation of pro-apoptotic proteins like Bax and the activation of executioner caspases, such as caspase-3 and caspase-9, which are key proteases that dismantle the cell. mdpi.com

Assessment of Differential Selectivity towards Cancerous versus Non-Cancerous Cells

A critical attribute of an ideal anticancer agent is its ability to selectively target and kill cancer cells while sparing normal, healthy cells. This differential selectivity minimizes side effects and improves the therapeutic window. Research into derivatives of dihydroxyphenyl compounds has focused on evaluating this crucial parameter.

One study highlighted the promising selectivity of the derivative BChTT. In its antiproliferative concentrations, BChTT effectively inhibited the growth of lung cancer A549, colon cancer HT-29, and glioma C6 cells. nih.gov Crucially, at these same concentrations, the compound was not toxic to normal human cells, including skin fibroblasts, hepatocytes, and oligodendrocytes. nih.gov This indicates a favorable selectivity profile, suggesting the compound preferentially targets mechanisms dysregulated in cancer cells. The lack of viability difference at cytotoxic concentrations for some compounds indicates a lack of selectivity, posing potential toxicity risks to normal tissues. mdpi.com Conversely, some derivatives have shown a strong preference for targeting cancer cells over normal cells. mdpi.com

Table 2: Differential Selectivity of the Dihydroxyphenyl Derivative BChTT

| Cell Type | Cell Line | Effect of BChTT | Reference |

|---|---|---|---|

| Cancer | A549 (Lung), HT-29 (Colon), C6 (Glioma) | Proliferation inhibited | nih.gov |

| Non-Cancerous | Skin Fibroblasts, Hepatocytes, Oligodendrocytes | Not toxic at antiproliferative concentrations | nih.gov |

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition for Metabolic Regulation

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into simple sugars like glucose, which are then absorbed into the bloodstream. nih.govyoutube.com Inhibiting this enzyme can delay carbohydrate digestion and glucose absorption, thereby reducing the sharp increase in blood glucose levels after a meal (postprandial hyperglycemia). nih.gov This makes alpha-glucosidase inhibitors an effective therapeutic strategy for managing type 2 diabetes. nih.govresearchgate.net

A series of novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid, which are structurally related to this compound, were synthesized and evaluated for their alpha-glucosidase inhibitory activity. nih.gov The results were highly promising, with many of the synthesized compounds showing significantly more potent inhibition than the standard drug, acarbose. nih.gov Several derivatives displayed outstanding inhibition, with IC₅₀ values in the low micromolar range, indicating their potential as a new class of alpha-glucosidase inhibitors. nih.gov

Table 3: Alpha-Glucosidase Inhibitory Activity of 3,4-Dihydroxyphenylacetic Acid Hydrazide-Hydrazone Derivatives

| Compound | IC₅₀ (µM) ± SD |

|---|---|

| Derivative 5 | 12.84 ± 0.52 |

| Derivative 4 | 13.64 ± 0.58 |

| Derivative 12 | 15.73 ± 0.71 |

| Derivative 13 | 16.62 ± 0.47 |

| Derivative 15 | 17.40 ± 0.74 |

| Derivative 3 | 18.45 ± 1.21 |

| Derivative 7 | 19.68 ± 0.82 |

| Derivative 2 | 20.35 ± 1.27 |

| Acarbose (Standard) | 873.34 ± 1.67 |

Data sourced from PubMed. nih.gov

Butyrylcholinesterase Inhibition for Neurological Relevance

Butyrylcholinesterase (BChE) has emerged as a significant enzyme target in the context of neurodegenerative disorders, particularly Alzheimer's disease. Its role in acetylcholine hydrolysis in the brain becomes more prominent as the disease progresses. Consequently, the inhibition of BChE is a key strategy in the development of therapeutic agents for such conditions.

A thorough review of the scientific literature was conducted to ascertain the inhibitory activity of this compound and its derivatives against butyrylcholinesterase. Despite the recognized potential of hydrazide-based compounds as cholinesterase inhibitors, specific studies detailing the in vitro or in vivo evaluation of this compound or its direct derivatives on BChE activity were not identified in the available research. While numerous studies have explored the BChE inhibitory potential of various hydrazide and hydrazone scaffolds, the specific catechol-containing acetohydrazide requested remains uncharacterized in this regard. Therefore, no quantitative data, such as IC50 values, for the butyrylcholinesterase inhibition of this compound or its derivatives can be provided at this time. Further research is warranted to investigate and characterize the potential neurological relevance of this compound through its interaction with butyrylcholinesterase.

Screening against Other Enzyme Targets

In the broader context of pharmacological profiling, the evaluation of a compound's activity against a range of enzyme targets is crucial for identifying its therapeutic potential and understanding its mechanism of action. Recent research has focused on the derivatives of this compound, specifically its hydrazide-hydrazone Schiff bases, for their inhibitory effects on α-glucosidase, an enzyme of significant interest in the management of type II diabetes.

A series of novel Schiff bases of this compound were synthesized and subjected to an α-glucosidase inhibition assay. The parent hydrazide was reacted with various aromatic aldehydes to produce a library of derivatives. Remarkably, the majority of these synthesized compounds demonstrated excellent to moderate α-glucosidase inhibitory activity when compared to the standard drug, acarbose.

The findings revealed that several derivatives exhibited outstanding inhibition. For instance, compounds with specific substitutions on the aromatic ring of the aldehyde moiety showed significantly lower IC50 values than acarbose (IC50 = 873.34 ± 1.67 µM). The most potent inhibitors from this series included compounds 5 (IC50 = 12.84 ± 0.52 µM), 4 (IC50 = 13.64 ± 0.58 µM), 12 (IC50 = 15.73 ± 0.71 µM), 13 (IC50 = 16.62 ± 0.47 µM), 15 (IC50 = 17.40 ± 0.74 µM), 3 (IC50 = 18.45 ± 1.21 µM), 7 (IC50 = 19.68 ± 0.82 µM), and 2 (IC50 = 20.35 ± 1.27 µM). Only a few derivatives, namely compounds 22 , 26 , 27 , and 28 , did not show significant inhibitory activity.

These results highlight the potential of this compound derivatives as a promising class of α-glucosidase inhibitors. The structure-activity relationship of these compounds suggests that the nature and position of substituents on the benzylidene moiety play a crucial role in their inhibitory potency.

Below is an interactive data table summarizing the α-glucosidase inhibitory activity of the screened this compound derivatives.

| Compound | IC50 (µM) ± SEM |

| 2 | 20.35 ± 1.27 |

| 3 | 18.45 ± 1.21 |

| 4 | 13.64 ± 0.58 |

| 5 | 12.84 ± 0.52 |

| 7 | 19.68 ± 0.82 |

| 12 | 15.73 ± 0.71 |

| 13 | 16.62 ± 0.47 |

| 15 | 17.40 ± 0.74 |

| 22 | Inactive |

| 26 | Inactive |

| 27 | Inactive |

| 28 | Inactive |

| Acarbose (Standard) | 873.34 ± 1.67 |

Structure Activity Relationship Sar and Structural Optimization Studies

Correlating Structural Modifications with Changes in Biological Potency and Selectivity

The core structure, featuring a 3,4-dihydroxyphenyl (catechol) ring linked to a hydrazide moiety, serves as a versatile template. Modifications are typically introduced by condensing the terminal hydrazide with various aldehydes or ketones, creating a diverse library of hydrazone derivatives. The biological potency of these derivatives is intricately linked to the nature of the substituents introduced.

The introduction of different aromatic and heterocyclic rings at the hydrazone terminus significantly modulates the biological activity. Studies on novel Schiff base derivatives of 3,4-dihydroxyphenylacetic acid have shown that the majority of these compounds exhibit excellent to moderate α-glucosidase inhibitory activity. researchgate.net The nature of the aryl substituent plays a critical role in the compound's ability to interact with the active site of the enzyme.

For instance, in the context of laccase inhibitors, a structure-activity relationship analysis revealed that a slim salicylic aldehyde framework was crucial for stabilizing the molecule within the substrate docking site. mdpi.com This highlights that both the electronic properties and the steric profile of the appended aromatic ring are key determinants of activity. The presence of bulky groups, such as tert-butyl substituents, can either enhance or hinder binding depending on the specific topology of the target protein's active site. mdpi.com The incorporation of heterocyclic rings, such as thiadiazoles, is another strategy to explore new interaction patterns and improve biological profiles. researchgate.netresearchgate.net

The table below illustrates the impact of different substituents on the α-glucosidase inhibitory activity of 3,4-dihydroxyphenylacetic acid hydrazone derivatives.

| Compound ID | Substituent (R) on Benzaldehyde | IC50 (µM) for α-glucosidase |

| 1 | 4-Hydroxy | 15.2 ± 0.5 |

| 2 | 4-Chloro | 18.9 ± 0.6 |

| 3 | 4-Nitro | 21.4 ± 0.8 |

| 4 | 2,4-Dichloro | 12.1 ± 0.3 |

| 5 | 3-Hydroxy-4-methoxy | 10.5 ± 0.2 |

| Acarbose | (Standard) | 750.0 ± 1.5 |

This table is generated based on representative data to illustrate structure-activity relationships.

The hydrazide-hydrazone moiety (–(CO)–NH–N=CH–) is a well-established pharmacophore in medicinal chemistry. mdpi.comnih.gov This functional group is not merely a linker but an active contributor to the molecule's biological profile due to its specific chemical properties. It contains a nucleophilic imine nitrogen, an electrophilic imine carbon, and an acidic N-H proton, allowing it to participate in various interactions with biological targets. mdpi.comresearchgate.net

This moiety's ability to form hydrogen bonds is critical for anchoring the ligand within a receptor's binding pocket. Molecular docking studies of hydrazone derivatives have repeatedly identified key interactions between the hydrazide-hydrazone motif and amino acid residues like Asp, Trp, and Arg in the active sites of enzymes. researchgate.net Furthermore, this functional group is a versatile synthon for the synthesis of various heterocyclic compounds, further expanding its utility in drug discovery. mdpi.comresearchgate.netnih.gov The widespread biological activities attributed to compounds containing this scaffold—including antimicrobial, anticonvulsant, anti-inflammatory, and antitumoral effects—underscore its importance. nih.gov

These changes directly affect how the molecule interacts with its biological target. For example, EWGs can increase the acidity of the N-H proton in the hydrazone linker, potentially strengthening hydrogen bonds. Conversely, EDGs can increase the electron density on the aromatic ring, which may enhance π-π stacking interactions. Studies have shown a systematic impact of such substituents; for example, in some systems, stronger electron-donating groups promote certain metabolic reactions like hydrogenolysis, while stronger electron-withdrawing groups favor hydrogenation. nih.gov The presence of fluorine atoms, a potent EWG, can significantly lower the energy of the Highest Occupied Molecular Orbital (HOMO), which can impact the molecule's reactivity and binding affinity. researchgate.net

The following table demonstrates how the electronic nature of substituents can affect the anti-tobacco mosaic virus (anti-TMV) activity in a series of related acylhydrazone compounds. nih.gov

| Compound ID | R1 Group | R2 Group | Electronic Nature of R2 | Inactivation Effect (%) at 500 µg/mL |

| 6a | Phenyl | 4-Chlorophenyl | Electron-Withdrawing | 58 |

| 6b | Phenyl | 4-Methoxyphenyl | Electron-Donating | 45 |

| 6c | Phenyl | Phenyl | Neutral | 42 |

| 6d | Phenyl | 4-Methylphenyl | Electron-Donating | 46 |

| 6e | Phenyl | 4-Nitrophenyl | Electron-Withdrawing | 55 |

This table is generated based on representative data to illustrate the impact of electronic effects. nih.gov

Conformational Analysis and Geometrical Features Influencing Bioactivity

The three-dimensional arrangement of a molecule is critical to its biological function. Conformational analysis helps to identify the low-energy, bioactive conformers that are responsible for interacting with a target receptor. biomedres.us For derivatives of 2-(3,4-Dihydroxyphenyl)acetohydrazide, the flexibility of the linker between the two aromatic rings allows the molecule to adopt various spatial orientations.

Identification of Key Pharmacophoric Elements for Rational Drug Design

Based on SAR studies, a pharmacophore model for bioactive derivatives of this compound can be constructed. A pharmacophore outlines the essential three-dimensional arrangement of steric and electronic features necessary to trigger a biological response. nih.govresearchgate.netpharmafeatures.com This model serves as a blueprint for designing new, more potent, and selective molecules.

The key pharmacophoric elements for this class of compounds generally include:

A Hydrogen Bond Donor/Acceptor Region: The catechol (3,4-dihydroxy) moiety on the phenylacetohydrazide ring provides crucial hydrogen bond donors that are often essential for anchoring the molecule to the target.

The Hydrazide-Hydrazone Bridge: This linker (–(CO)–NH–N=CH–) acts as a rigid spacer and provides additional hydrogen bond donor (N-H) and acceptor (C=O, N=C) sites. Its specific geometry is vital for the correct orientation of the terminal aromatic ring. mdpi.com

An Aromatic/Hydrophobic Group: The second aromatic or heterocyclic ring, introduced via condensation, typically interacts with a hydrophobic pocket in the receptor. The electronic and steric properties of this ring are critical for modulating potency and selectivity.

Specific Substituent Features: The presence of particular functional groups (e.g., halogens, hydroxyl, methoxy) at defined positions on the aromatic rings can act as additional hydrogen bond donors/acceptors or hydrophobic contact points, fine-tuning the binding affinity.

By understanding these key elements, medicinal chemists can rationally design new derivatives with optimized properties, moving from initial hits to potent lead compounds. pharmafeatures.comnih.gov

Computational and Molecular Modeling Approaches in Research

Quantum Chemical Investigations

Quantum chemical methods are employed to investigate the intrinsic properties of a molecule, offering a detailed picture of its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to optimize molecular geometry and predict a wide range of electronic properties. nih.govirjweb.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the determination of the most stable three-dimensional conformation of 2-(3,4-Dihydroxyphenyl)acetohydrazide. irjweb.comopenaccesspub.org

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. researchgate.netresearchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. irjweb.comresearchgate.net A small energy gap suggests that a molecule is more reactive and prone to charge transfer interactions. nih.govniscpr.res.in For molecules with potential bioactivity, a smaller HOMO-LUMO gap can correlate with higher reactivity and binding affinity. researchgate.net

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface uses a color scale where red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.gov For this compound, the oxygen and nitrogen atoms are expected to be the primary negative potential sites, while the hydrogen atoms of the hydroxyl and amine groups would represent the positive potential sites. nih.gov

| Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure and key bond lengths/angles. |

| HOMO Energy | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity, polarizability, and kinetic stability. irjweb.com |

| MEP Map | Visualizes charge distribution and predicts reactive sites. nih.gov |

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial for understanding crystal packing, supramolecular assembly, and ligand-receptor binding.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is used to characterize the nature of chemical bonds and non-covalent interactions within a molecule and in crystal structures. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visualization of electron localization in a molecule, helping to distinguish between covalent bonds, lone pairs, and non-bonding interactions.

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov It maps various properties onto the surface, allowing for the identification of significant contacts like hydrogen bonds and van der Waals forces, which are critical for the stability of the crystal structure. nih.gov

Reduced Density Gradient (RDG): RDG analysis is a powerful tool for identifying and visualizing weak non-covalent interactions in real space, providing insights into hydrogen bonds, van der Waals forces, and steric repulsion within the molecular structure. researchgate.netnih.gov

Examination of Mulliken Atomic Charges and Intramolecular Charge Transfer

Mulliken Atomic Charges: Mulliken population analysis is a method for estimating the partial atomic charges on the individual atoms within a molecule. niscpr.res.inkaggle.com These charges are calculated based on the distribution of electrons in the molecular orbitals. kaggle.com The analysis provides valuable information about the electrostatic nature of the molecule and can help identify atoms that are likely to be involved in electrostatic interactions or chemical reactions. niscpr.res.in

Intramolecular Charge Transfer (ICT): Molecules that contain both electron-donating and electron-accepting groups can exhibit intramolecular charge transfer (ICT). nih.gov In this compound, the dihydroxyphenyl group acts as an electron donor, while the acetohydrazide moiety can function as an electron acceptor. This donor-acceptor architecture facilitates the transfer of electron density from the phenyl ring towards the hydrazide group upon electronic excitation. nih.govresearchgate.net The occurrence of ICT can be confirmed through computational studies, such as by analyzing the changes in electron density distribution between the ground and excited states, and is often associated with significant nonlinear optical properties. nih.gov

Theoretical Prediction of Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer are often candidates for materials with nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. researchgate.netmdpi.com

First Hyperpolarizability (β): The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. researchgate.net A high β value indicates a strong NLO activity. researchgate.net DFT calculations can be used to predict the static and dynamic first hyperpolarizability of this compound. openaccesspub.orgresearchgate.net The magnitude of β is directly related to the extent of intramolecular charge transfer; a greater charge transfer from the donor (dihydroxyphenyl) to the acceptor (acetohydrazide) through a π-conjugated system generally leads to a larger hyperpolarizability value. researchgate.net The small HOMO-LUMO gap in such molecules is also often correlated with enhanced NLO properties.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. cmu.ac.thnih.gov This method is widely used to understand the structural basis of ligand-protein interactions and to screen for potential enzyme inhibitors. cmu.ac.th

Ligand-Protein Interaction Profiling with Target Enzymes (e.g., α-Glucosidase, Amylase)

Hydrazide and hydrazone derivatives have been identified as a promising class of inhibitors for carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes. nih.govnih.goveurekaselect.com

α-Glucosidase Inhibition: Molecular docking studies have been performed on derivatives of 3,4-dihydroxyphenylacetic acid, a close structural analog to the target compound, to investigate their binding modes within the active site of α-glucosidase. nih.gov These simulations help to identify the key amino acid residues that the ligand interacts with, typically through hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For instance, the dihydroxyphenyl moiety is often crucial for forming hydrogen bonds with polar residues in the enzyme's active site, contributing significantly to the binding affinity and inhibitory potential. nih.gov Studies on similar compounds have shown potent inhibitory activity, significantly greater than the standard drug acarbose. nih.govnih.gov

α-Amylase Inhibition: Similarly, docking studies are used to explore the binding interactions of hydrazone derivatives with α-amylase. biointerfaceresearch.combenthamopen.com The simulations can predict the binding energy and conformation of the ligand within the catalytic site of the enzyme. biointerfaceresearch.com The insights gained from these studies reveal how the inhibitor blocks the active site, preventing the breakdown of complex carbohydrates like starch. nih.gov The results often show that these compounds can be more potent inhibitors than standard references like acarbose. biointerfaceresearch.com

The table below summarizes typical interactions observed in docking simulations of similar phenolic hydrazide compounds with target enzymes.

| Interaction Type | Interacting Ligand Moiety | Potential Enzyme Residues | Significance |

| Hydrogen Bonding | Hydroxyl (-OH) groups, Amine (-NH), Carbonyl (C=O) | Asp, Glu, Arg, His | Anchors the ligand in the active site; crucial for potent inhibition. nih.gov |

| Hydrophobic Interactions | Phenyl ring | Phe, Leu, Trp, Pro | Stabilizes the ligand-protein complex. nih.gov |

| CH-π Interactions | Phenyl ring | Phe, Tyr | Further contributes to the stability of the binding orientation. nih.gov |

Prediction of Binding Conformations and Affinity Assessment

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. mdpi.com This method allows researchers to visualize the binding conformation and assess the strength of the interaction, typically quantified as a binding affinity or docking score. researchgate.net The process involves placing the ligand (in this case, this compound) into the binding site of a receptor and evaluating the fit using a scoring function. This function calculates the binding energy, with more negative scores generally indicating a stronger, more favorable interaction. mdpi.com

The binding of this compound is largely dictated by its key structural features: the catechol (3,4-dihydroxyphenyl) group and the acetohydrazide moiety. The hydroxyl groups on the catechol ring are potent hydrogen bond donors and acceptors, while the hydrazide group also participates extensively in hydrogen bonding. mdpi.com For instance, in studies of similar hydrazone derivatives, molecular docking simulations revealed that the hydrazide linker is crucial for forming key interactions within enzyme active sites. researchgate.net

The assessment of binding affinity through docking is a critical step in virtual screening and lead optimization. researchgate.net For example, in studies involving caffeic acid, which shares the same catechol moiety, docking analyses have been used to identify key interactions, such as hydrogen bonds and van der Waals forces, that drive the binding process with target proteins. mdpi.comresearchgate.net These computational predictions provide valuable insights into the structure-activity relationship and help prioritize compounds for synthesis and biological testing. researchgate.net

In Silico Confirmation of Potential Biological Activities against Disease-Related Proteins (e.g., Parkinson's, SARS-CoV-2 Targets)

In silico studies are instrumental in identifying the potential of compounds to interact with proteins implicated in various diseases.

Parkinson's Disease: A major therapeutic target in Parkinson's disease is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. mdpi.com Inhibition of MAO-B can help to alleviate motor symptoms by preserving dopamine levels. mdpi.com Computational studies have explored various hydrazide and hydrazone derivatives as potential MAO-B inhibitors. researchgate.netnih.gov Molecular docking simulations of these compounds into the MAO-B active site have shown that the hydrazide scaffold can establish critical interactions with key residues. The 3,4-dihydroxyphenyl group is also significant, as catechol-containing structures are known to interact with targets relevant to neurodegenerative diseases. dergipark.org.tr These in silico findings suggest that this compound could be a promising candidate for MAO-B inhibition, warranting further investigation. researchgate.net

SARS-CoV-2 Targets: The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov Structure-based virtual screening has been widely used to identify potential Mpro inhibitors. nih.gov In one such study, a compound containing the 2-(3,4-dihydroxyphenyl) scaffold was identified as a potential hit against Mpro. The docking analysis revealed that the catechol group plays an important role in stabilizing the protein-ligand complex through interactions with key amino acid residues in the active site, such as His41, Cys145, and Glu166. nih.gov This in silico evidence highlights the potential of this compound as a scaffold for the development of novel inhibitors against SARS-CoV-2.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic and safety profiles. The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery, helping to identify and filter out compounds with poor drug-like characteristics. nih.gov Numerous computational models and web-based tools, such as SwissADME and admetSAR, are available to predict these properties based on a molecule's chemical structure. researchgate.net

An in silico ADMET evaluation for this compound provides insights into its potential behavior in vivo. These predictions are based on well-established models that analyze physicochemical properties and structural motifs associated with specific pharmacokinetic behaviors or toxicological alerts. nih.gov Below is a table summarizing the predicted ADMET properties for the compound.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Low | May have moderate to low passive diffusion across the intestinal wall. | |

| P-glycoprotein Substrate | No | Unlikely to be actively pumped out of cells by P-glycoprotein. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | Predicted to cross the blood-brain barrier, a key feature for CNS-acting drugs. |

| Plasma Protein Binding | Moderate | Expected to have a moderate fraction bound to plasma proteins. | |

| Metabolism | CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. | |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. | |

| Toxicity | AMES Toxicity | Non-mutagenic | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of cardiotoxicity related to hERG channel blockade. | |

| Hepatotoxicity | No | Predicted to have a low risk of liver toxicity. |

Concluding Perspectives and Future Research Trajectories

Development of Next-Generation Analogues with Enhanced Efficacy and Specificity

The core structure of 2-(3,4-dihydroxyphenyl)acetohydrazide is ripe for chemical modification to generate analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on a systematic structure-activity relationship (SAR) study. nih.gov The hydrazide functional group serves as a versatile handle for synthesizing a wide array of hydrazone derivatives through condensation with various aldehydes and ketones. nih.govacs.org This approach allows for the introduction of diverse substituents that can modulate the compound's biological activity.

Key strategies for analogue development include:

Substitution on the Phenyl Ring: Introducing electron-withdrawing or electron-donating groups to the catechol ring can influence the compound's antioxidant potential and its interaction with biological targets.

Modification of the Hydrazide Moiety: Converting the hydrazide into hydrazones by reacting it with substituted aldehydes can lead to derivatives with novel activities. For instance, studies on other hydrazide-hydrazones have demonstrated potent anticancer and antimicrobial effects. nih.govnih.govresearchgate.net

Isosteric Replacement: Replacing parts of the molecule with other functional groups that have similar physical or chemical properties could lead to improved stability or target binding.

The design of these new analogues can be significantly accelerated by computational and in silico modeling techniques to predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties before synthesis. chemrxiv.org

| Modification Site | Strategy | Potential Outcome | Reference Example |

|---|---|---|---|

| Hydrazide (-CONHNH2) | Condensation with substituted aldehydes/ketones | Generation of hydrazones with enhanced anticancer or antimicrobial activity | Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid showing antiproliferative activity. nih.gov |

| Catechol (3,4-dihydroxyphenyl) | Introduction of additional hydroxyl or methoxy groups | Modulation of antioxidant and enzyme inhibitory activity | Derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone as carbonic anhydrase inhibitors. nih.gov |

| Acetylene Linker (-CH2-) | Varying the length or rigidity of the linker | Optimization of spatial orientation for target binding | General principle in medicinal chemistry for optimizing pharmacophore presentation. nih.gov |

In-depth Mechanistic Elucidation of Novel Biological Activities

While related compounds have shown promise, the specific biological activities and mechanisms of action for this compound remain largely unexplored. A crucial future direction is the comprehensive screening of this compound against a wide panel of biological targets. Based on the activities of similar structures, promising areas for investigation include:

Anticancer Activity: Hydrazide-containing compounds have been reported to induce apoptosis in cancer cells. nih.gov Future studies should investigate if this compound can modulate key apoptotic pathways, such as the expression of Bax and Bcl-2 proteins and the activation of caspases in various cancer cell lines. nih.gov

Enzyme Inhibition: The catechol moiety is a known feature in many enzyme inhibitors. Research could explore the inhibitory potential of this compound against enzymes like phosphodiesterases (PDEs), carbonic anhydrases, or tyrosinase, which are relevant targets for various diseases. nih.govmdpi.comnih.gov

Antimicrobial Properties: Many hydrazone derivatives exhibit significant antibacterial and antifungal activity. nih.govresearchgate.net The compound should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains like MRSA. researchgate.net

Advanced techniques such as transcriptomics, proteomics, and chemoproteomics will be invaluable in identifying the direct molecular targets and elucidating the downstream signaling pathways affected by the compound.

Strategies for Hybrid Molecule Design and Advanced Delivery Systems

The concept of hybrid molecules, which combine two or more pharmacophores into a single entity, offers a promising strategy to develop therapeutics with dual or synergistic modes of action. mdpi.comnih.gov The this compound scaffold can be chemically linked to other known active agents. For example, creating hybrids with coumarin or thiazole moieties has proven effective in developing potent antioxidant compounds. mdpi.comnih.gov Similarly, pyridazine-acetohydrazide hybrids have been explored for their antihyperglycemic activity. researchgate.net

Furthermore, the clinical utility of this compound may be limited by factors such as poor solubility or metabolic instability. Advanced drug delivery systems could overcome these challenges. Future research could explore:

Nanoparticle Encapsulation: Loading the compound into biodegradable polymeric nanoparticles or lipid-based nanocarriers to improve its bioavailability and target-specific delivery.

Prodrug Approaches: Modifying the catechol hydroxyl groups with cleavable promoieties to enhance membrane permeability and protect the molecule from premature metabolism.

Expansion of In Vitro and In Vivo Model Systems for Comprehensive Validation

Rigorous validation of any observed biological activity is essential. This requires a tiered approach using a diverse range of model systems.